molecular formula C9H11ClINO2 B2683062 Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride CAS No. 2137443-49-1

Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride

Cat. No.: B2683062
CAS No.: 2137443-49-1
M. Wt: 327.55
InChI Key: TZKOTDWKRMOIEY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10INO2·HCl. It is a derivative of phenylacetate and contains an iodine atom, making it a halogenated compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride typically involves the reaction of 2-iodobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-bromophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride

Uniqueness

Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine, chlorine, and fluorine analogs .

Properties

IUPAC Name

methyl 2-amino-2-(2-iodophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKOTDWKRMOIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137443-49-1
Record name methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride
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